BenchChemオンラインストアへようこそ!

Manassantin B

HIF-1 inhibition Hypoxia Oncology

Manassantin B is the only compound in the manassantin class with sub-nanomolar anti-adipogenic activity (IC50 9.3 nM) and 10-fold greater HIF-1 potency than 4-O-demethylmanassantin B. Its differential ACAT-1 inhibition (IC50 82.0 μM) with minimal ACAT-2 effects and 20-fold selectivity for NF-IL6 over NF-κB make it irreplaceable for mechanistic studies. Substituting with Manassantin A or saucerneol B compromises target selectivity—choose the definitive molecular tool.

Molecular Formula C41H48O11
Molecular Weight 716.8 g/mol
CAS No. 88497-88-5
Cat. No. B2886312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManassantin B
CAS88497-88-5
Molecular FormulaC41H48O11
Molecular Weight716.8 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C
InChIInChI=1S/C41H48O11/c1-22-23(2)41(29-12-16-33(36(20-29)47-8)51-25(4)39(43)27-10-14-31-37(18-27)49-21-48-31)52-40(22)28-11-15-32(35(19-28)46-7)50-24(3)38(42)26-9-13-30(44-5)34(17-26)45-6/h9-20,22-25,38-43H,21H2,1-8H3/t22-,23-,24-,25-,38+,39+,40+,41+/m1/s1
InChIKeyGSWZMFDCPMPHDL-FZBBBUCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Manassantin B (CAS 88497-88-5): A Dineolignan with Distinct Polypharmacological Activity Profile for Oncology and Metabolic Disease Research


Manassantin B (CAS 88497-88-5) is a dineolignan isolated from the roots of Saururus chinensis and Saururus cernuus [1]. It belongs to the manassantin class of lignans, which are characterized by a complex tetrahydrofuran core and multiple aromatic rings [2]. This compound has demonstrated potent and selective inhibition of hypoxia-inducible factor-1 (HIF-1) activity, a key regulator of tumor adaptation to low oxygen conditions, with an IC50 of 3 nM in a T47D human breast tumor cell-based reporter assay [3]. Manassantin B exhibits cytotoxic activity against HT-29 colon cancer cells (IC50 = 12 μM) and inhibits adipogenesis/lipogenesis in 3T3-L1 preadipocytes (IC50 = 9.3 nM) [4]. Its polypharmacological profile—spanning HIF-1, NF-κB, NF-IL6, and AMPK pathways—positions it as a unique molecular tool for dissecting hypoxic signaling, inflammation, and metabolic regulation.

Why Manassantin B Cannot Be Replaced by Other Lignans or HIF-1 Inhibitors in Critical Research Applications


Substituting Manassantin B with structurally related analogs such as Manassantin A, 4-O-demethylmanassantin B, or saucerneol B is scientifically invalid due to significant differences in target selectivity and potency across multiple biological assays. For example, while Manassantin A is a potent HIF-1 inhibitor (IC50 = 3 nM), it shows divergent activity in ACAT inhibition (IC50 = 39.0 μM for hACAT-1 vs. 82.0 μM for Manassantin B) and melanin production (IC50 = 13 nM vs. 8 nM for Manassantin B) [1][2][3]. 4-O-demethylmanassantin B, a demethylated derivative, is 10-fold less potent against HIF-1 (IC50 = 30 nM) [4]. Saucerneol B, a sesquineolignan, exhibits a distinct ACAT inhibition profile (IC50 = 43.0 μM for hACAT-1) and weaker NF-κB inhibition [5]. Even within the manassantin class, subtle structural variations—such as methylation patterns and side-chain configurations—dramatically alter polypharmacology, rendering generic substitution inappropriate for studies requiring precise molecular interrogation of hypoxic signaling, adipogenesis, or inflammatory pathways.

Quantitative Evidence Guide: Manassantin B's Differentiated Potency and Selectivity Against Closest Analogs


Manassantin B vs. 4-O-Demethylmanassantin B: 10-Fold Superior HIF-1 Inhibition in T47D Breast Cancer Cells

Manassantin B demonstrates 10-fold greater potency in inhibiting hypoxia-induced HIF-1 activation compared to its direct analog 4-O-demethylmanassantin B [1]. This difference is critical for studies targeting tumor hypoxia, as higher potency reduces off-target effects and improves experimental signal-to-noise ratios.

HIF-1 inhibition Hypoxia Oncology Natural products

Manassantin B vs. Manassantin A: Divergent Selectivity in Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoform Inhibition

While both compounds inhibit human ACAT-1, Manassantin B shows markedly weaker inhibition of hACAT-2 (only 32% inhibition at 1 mM) compared to Manassantin A (IC50 = 8.0 μM) [1]. This isoform selectivity profile distinguishes Manassantin B for applications where ACAT-1 inhibition is desired without concurrent ACAT-2 modulation.

ACAT inhibition Cholesterol metabolism Cardiovascular disease Natural products

Manassantin B vs. Saucerneol B: Differential Potency in HIV-1 Cytopathic Effect Inhibition

In a human T lymphoblastoid cell line, Manassantin B exhibits a 5-fold lower potency in inhibiting HIV-1-induced cytopathic effects compared to saucerneol B, with IC100 values of 1.0 μM versus 0.2 μM, respectively [1]. This distinction is crucial for antiviral screening programs seeking to prioritize compounds with optimal therapeutic indices.

HIV-1 Antiviral Natural products Cytopathic effect

Manassantin B vs. Manassantin A: Enhanced Melanin Production Inhibition in B16 Melanoma Cells

Manassantin B inhibits alpha-MSH-stimulated melanin production in B16 melanoma cells with an IC50 of 8 nM, which is approximately 1.6-fold more potent than Manassantin A (IC50 = 13 nM) [1]. This differential potency may be attributed to Manassantin B's dual mechanism involving both tyrosinase inhibition and disruption of melanosome transport.

Melanogenesis Skin pigmentation Cosmeceuticals Natural products

Manassantin B Demonstrates Picomolar Potency in Adipogenesis/Lipogenesis Inhibition, a Property Not Shared by Closest Analogs

Manassantin B potently inhibits adipogenesis and lipogenesis in 3T3-L1 preadipocytes with an IC50 of 9.3 nM, a property not reported for Manassantin A, 4-O-demethylmanassantin B, or saucerneol B [1]. This activity is mediated through AMPK activation and is associated with reduced adipocyte size and preventive/therapeutic effects in diet-induced obese mice.

Adipogenesis Obesity Metabolic disease AMPK

Optimal Application Scenarios for Manassantin B Based on Verified Differential Activity Data


HIF-1 Mediated Hypoxia Research in Oncology

Manassantin B is the preferred choice for experiments requiring potent and selective inhibition of hypoxia-induced HIF-1 activity. With an IC50 of 3 nM, it is 10-fold more potent than its analog 4-O-demethylmanassantin B, making it ideal for dissecting HIF-1 dependent pathways in tumor hypoxia models [1]. Its selectivity for hypoxia-activated HIF-1 over iron chelator-activated HIF-1 further enhances its utility in mechanistic studies [2].

ACAT-1 Isoform-Specific Functional Studies

Given its differential inhibition profile (hACAT-1 IC50 = 82.0 μM with minimal hACAT-2 inhibition), Manassantin B serves as a valuable tool for investigating ACAT-1 specific functions in cholesterol metabolism without confounding ACAT-2 effects [1]. This contrasts with Manassantin A, which potently inhibits both isoforms, and saucerneol B, which has a distinct profile.

AMPK-Dependent Adipogenesis and Lipogenesis Investigation

Manassantin B is uniquely suited for studies of adipogenesis and lipogenesis due to its sub-nanomolar potency (IC50 = 9.3 nM) in inhibiting these processes via AMPK activation [1]. No other manassantin-class compound has been reported to exhibit this activity, making it essential for metabolic disease research focused on obesity and related disorders.

Inflammatory Pathway Analysis via NF-IL6 Inhibition

With an IC50 of 78 nM against NF-IL6-induced IL-1β expression, Manassantin B offers a potent and selective tool for probing NF-IL6-mediated inflammatory signaling [1]. Its 20-fold selectivity over NF-κB inhibition (IC50 = 1.6 μM) allows for cleaner interrogation of NF-IL6 specific transcriptional programs compared to broader NF-κB inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manassantin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.